![molecular formula C11H7ClN2 B2586762 2-chloro-9H-pyrido[2,3-b]indole CAS No. 26869-12-5](/img/structure/B2586762.png)

2-chloro-9H-pyrido[2,3-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

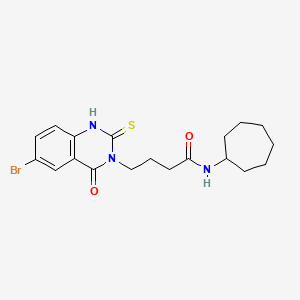

“2-chloro-9H-pyrido[2,3-b]indole” is a chemical compound . It is related to “2-Amino-9H-pyrido[2,3-b]indole”, also known as 2-amino-α-carboline, which is a mutagenic and carcinogenic heterocyclic amine present in foods cooked at high temperature and in cigarette smoke .

Synthesis Analysis

The synthesis of pyrido[2,3-b]indoles has been a topic of interest in recent years . A novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed . Another synthesis method involves the use of 2,6-dibenzylidene cyclopentanone and adjacent aminophenyl acetonitrile .Molecular Structure Analysis

The molecular structure of “2-chloro-9H-pyrido[2,3-b]indole” is C11H7ClN2 . It is related to 9H-pyrido[2,3-b]indole, which has a molecular weight of 168.2 .Applications De Recherche Scientifique

Chemical Properties and Synthesis Techniques

- The synthesis of various derivatives of pyrido[2,3-b]indoles, including methods involving the use of CuI for catalyzing the synthesis of 9-phenyl-9H-pyrido[3,4-b]indoles, demonstrates the chemical versatility and potential applications of this compound in organic chemistry (Meesala et al., 2014).

- Efforts in facile synthesis techniques of fluorinated derivatives of pyrido[2,3-b]indoles indicate its potential application in the development of new chemical entities for various applications (Iaroshenko et al., 2009).

Applications in Biological Studies

- The study of the mutagenicity of amino-α-carbolines derived from pyrido[2,3-b]indoles showcases the compound's relevance in genetic and toxicological research (Yoshida et al., 1978).

- Research on the tobacco carcinogen 2-amino-9H-pyrido[2,3-b]indole highlights the importance of understanding the metabolism and genotoxic effects of related compounds, thereby underscoring its significance in pharmacological and toxicological studies (Turesky et al., 2012).

Role in Material Science and Engineering

- The development of host molecules such as 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the potential of pyrido[2,3-b]indole derivatives in advanced material science, particularly in the field of electronics and photonics (Cho et al., 2014).

Environmental and Health Impact Analysis

- Investigations into the formation of carcinogenic compounds in grilled or fried meat, where 2-amino-9H-pyrido[2,3-b]indole is prevalent, provide crucial insights into environmental and health risks associated with dietary exposure to such compounds (Pfau et al., 1997).

Propriétés

IUPAC Name |

2-chloro-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTJYGKCUULHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-9H-pyrido[2,3-b]indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)

![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)

![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)

![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)